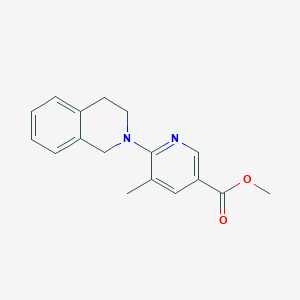

Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-5-methylnicotinate

Description

Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-5-methylnicotinate is a nicotinate-derived compound featuring a 3,4-dihydroisoquinoline moiety substituted at the 6-position and a methyl ester at the 5-position of the pyridine ring.

Properties

Molecular Formula |

C17H18N2O2 |

|---|---|

Molecular Weight |

282.34 g/mol |

IUPAC Name |

methyl 6-(3,4-dihydro-1H-isoquinolin-2-yl)-5-methylpyridine-3-carboxylate |

InChI |

InChI=1S/C17H18N2O2/c1-12-9-15(17(20)21-2)10-18-16(12)19-8-7-13-5-3-4-6-14(13)11-19/h3-6,9-10H,7-8,11H2,1-2H3 |

InChI Key |

ILBFLCWPORQFNW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1N2CCC3=CC=CC=C3C2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-5-methylnicotinate typically involves the reaction of 3,4-dihydroisoquinoline derivatives with nicotinic acid or its esters. One common method involves the use of a Lewis acid catalyst to facilitate the condensation reaction between 3,4-dihydroisoquinoline and methyl nicotinate under reflux conditions . The reaction is usually carried out in an organic solvent such as ethanol or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of heterogeneous catalysts can also be employed to enhance the reaction rate and yield. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-5-methylnicotinate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the dihydroisoquinoline moiety to tetrahydroisoquinoline.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring of the nicotinate moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

Substitution: Reagents such as halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Tetrahydroisoquinoline derivatives.

Substitution: Halogenated or sulfonated nicotinate derivatives.

Scientific Research Applications

Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-5-methylnicotinate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-5-methylnicotinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-5-methylnicotinate with key analogs from the dihydroisoquinoline family, focusing on structural variations and their implications.

Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d)

- Structural Differences: The dihydroisoquinoline core in 6d is substituted with 6,7-dimethoxy and 1-methyl groups, unlike the target compound’s unsubstituted dihydroisoquinoline and 5-methylnicotinate ester. The ethyl ester in 6d may confer higher lipophilicity compared to the methyl ester in the target compound.

- Ethyl esters are generally more metabolically stable than methyl esters, suggesting 6d may exhibit prolonged half-life .

6,7-Dimethoxy-1-methyl-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (6e)

- Structural Differences :

- 6e replaces the ester/amide functionality with a methylsulfonyl group, introducing strong electron-withdrawing and polar characteristics.

- Functional Implications :

6,7-Dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (6f)

- Structural Differences :

- The carboxamide group in 6f replaces the ester, with a phenyl substituent adding aromaticity.

- However, the phenyl group may increase toxicity risks due to π-π stacking in off-target interactions .

1-(6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone (6g)

- Structural Differences :

- 6g incorporates an acetyl group and a phenyl substituent, diverging significantly from the target’s nicotinate ester.

- Functional Implications :

(6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methanone (6h)

- Structural Differences :

- 6h features a benzoyl group, adding bulk and π-system complexity.

Biological Activity

Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-5-methylnicotinate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities. Its chemical structure can be represented as follows:

- Molecular Formula: CHNO

- Molecular Weight: 244.29 g/mol

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

- Antinociceptive Activity: Preliminary studies have shown that this compound may possess analgesic properties. In a rat model of neuropathic pain, it demonstrated a significant reduction in pain responses, suggesting potential use in pain management .

- Calcium Channel Modulation: Similar compounds in the isoquinoline family have been identified as modulators of N-type calcium channels. This mechanism is crucial in pain pathways and suggests that this compound may also influence calcium signaling in neurons .

- Dopaminergic Activity: The compound has been studied for its effects on dopaminergic receptors. It may act as a positive allosteric modulator for D1 receptors, which could have implications for treating disorders associated with dopamine dysregulation .

Case Studies and Experimental Data

Several studies have focused on the biological activity of related isoquinoline derivatives, providing insights into the potential effects of this compound:

- Study on Neuropathic Pain:

- Dopaminergic Modulation Study:

Data Tables

| Study | Objective | Methodology | Key Findings |

|---|---|---|---|

| Neuropathic Pain Study | Evaluate analgesic effects | Rat model with spinal nerve ligation | Significant pain relief (ED50 = 2.8 mg/kg) |

| Dopaminergic Modulation | Assess D1 receptor modulation | Binding assays | Selective modulator with minimal agonism |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.